![molecular formula C16H13FN2O B7503351 N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7503351.png)
N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CFM-2 is a selective antagonist of the glycine receptor, which is a key player in the regulation of inhibitory neurotransmission in the central nervous system.
Wirkmechanismus
CFM-2 acts as a competitive antagonist of the glycine receptor. The glycine receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Glycine is the primary agonist of this receptor, and its binding leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. CFM-2 binds to the glycine receptor at the same site as glycine, preventing its binding and subsequent ion influx, leading to the inhibition of inhibitory neurotransmission.
Biochemical and Physiological Effects:
CFM-2 has been shown to have significant effects on the central nervous system. In animal studies, CFM-2 has been shown to increase seizure threshold, reduce pain sensitivity, and improve cognitive function. These effects are consistent with the role of the glycine receptor in regulating inhibitory neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments. It is a selective antagonist of the glycine receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. However, CFM-2 has some limitations. It is a complex compound to synthesize, and its use requires expertise in organic chemistry. Additionally, CFM-2 has a short half-life, making it challenging to use for long-term studies.
Zukünftige Richtungen
CFM-2 has significant potential for future research in the field of neuroscience. Some possible future directions include:
1. Investigating the role of the glycine receptor in neurological disorders such as epilepsy, schizophrenia, and chronic pain.
2. Developing new compounds that are more potent and selective than CFM-2.
3. Studying the effects of long-term exposure to CFM-2 on the central nervous system.
4. Investigating the potential therapeutic applications of CFM-2 in the treatment of neurological disorders.
5. Exploring the use of CFM-2 as a tool for studying the role of inhibitory neurotransmission in the central nervous system.
Conclusion:
In conclusion, CFM-2 is a chemical compound that has significant potential for research in the field of neuroscience. Its selective antagonism of the glycine receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. CFM-2 has several advantages for lab experiments, but it also has some limitations. Future research on CFM-2 could lead to new insights into the role of inhibitory neurotransmission in the central nervous system and the development of new therapies for neurological disorders.
Synthesemethoden
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-fluorobenzoyl chloride with N-methylpiperazine to form 2-fluoro-N-methylbenzamide. This intermediate is then reacted with 3-cyanobenzyl bromide in the presence of a base to yield CFM-2. The synthesis of CFM-2 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential applications in neuroscience research. The glycine receptor is involved in the regulation of inhibitory neurotransmission, and its dysfunction has been implicated in various neurological disorders such as epilepsy, schizophrenia, and chronic pain. CFM-2 has been shown to selectively block the glycine receptor, making it a valuable tool for studying the role of this receptor in these disorders.
Eigenschaften
IUPAC Name |
N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-19(11-13-6-4-5-12(9-13)10-18)16(20)14-7-2-3-8-15(14)17/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDTVIZPDIGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)
![1-[1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7503288.png)
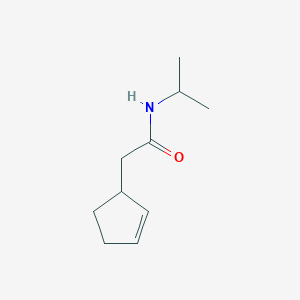
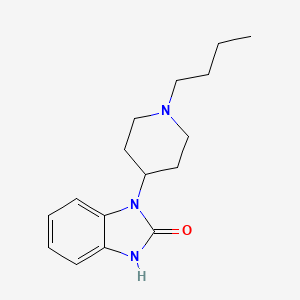
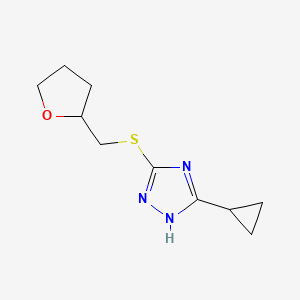

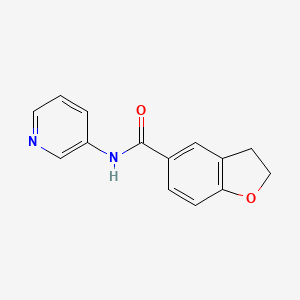
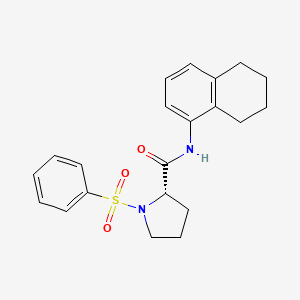
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503335.png)
![2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid](/img/structure/B7503337.png)

